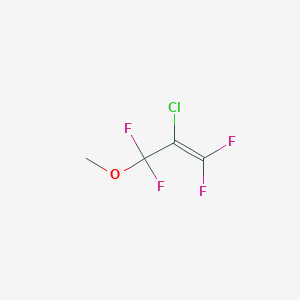
2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene is a fluorinated organic compound with the molecular formula C4H4ClF4O. This compound is characterized by the presence of both chlorine and fluorine atoms, which impart unique chemical properties. It is used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene typically involves the reaction of chlorinated and fluorinated precursors under controlled conditions. One common method involves the reaction of 2-chloro-1,1,3,3-tetrafluoropropene with methanol in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.
Addition Reactions: Reagents such as hydrogen halides or halogens can be used, often under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products include 2-hydroxy-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene.
Addition: Products include 2-chloro-1,1,3,3-tetrafluoro-3-methoxypropane.
Oxidation: Products include 2-chloro-1,1,3,3-tetrafluoro-3-methoxypropene oxide.
Scientific Research Applications
2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene involves its interaction with various molecular targets. The presence of electronegative fluorine atoms can influence the reactivity of the compound, making it a potent electrophile or nucleophile in different reactions. The pathways involved may include the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1,1,2-tetrafluoroethane: Another fluorinated compound with similar reactivity but different structural properties.
2-Chloro-1,1,1-trifluoroethane: Shares some chemical properties but differs in the number of fluorine atoms and overall reactivity.
2-Chloro-1,1,3,3,3-pentafluoropropene: Similar in structure but with an additional fluorine atom, leading to different chemical behavior.
Uniqueness
2-Chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various applications.
Properties
CAS No. |
63176-09-0 |
|---|---|
Molecular Formula |
C4H3ClF4O |
Molecular Weight |
178.51 g/mol |
IUPAC Name |
2-chloro-1,1,3,3-tetrafluoro-3-methoxyprop-1-ene |
InChI |
InChI=1S/C4H3ClF4O/c1-10-4(8,9)2(5)3(6)7/h1H3 |
InChI Key |
WRGVCDKIRHQDCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=C(F)F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


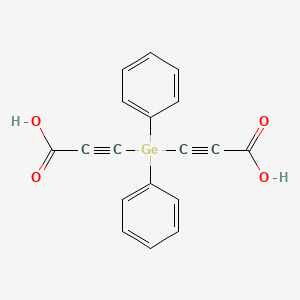
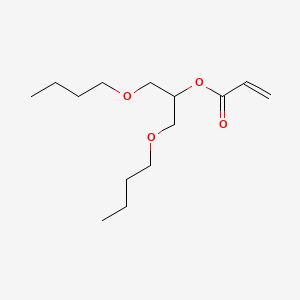
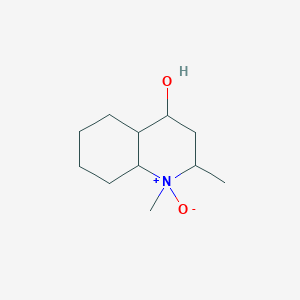

![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
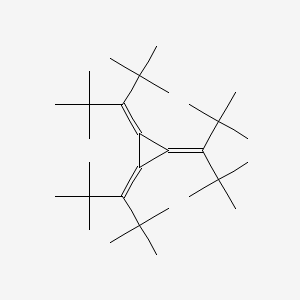
silane](/img/structure/B14515169.png)
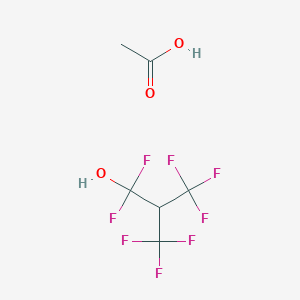
![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)
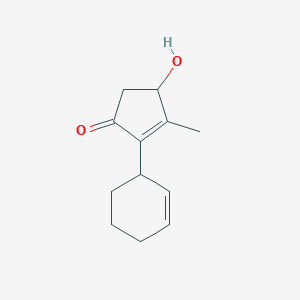
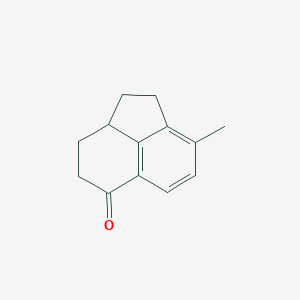
![Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14515193.png)
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)
